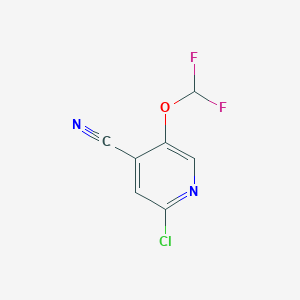
2-Chloro-5-(difluoromethoxy)isonicotinonitrile
描述
2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile: is a chemical compound with the molecular formula C7H3ClF2N2O It is a pyridine derivative characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrile group attached to the pyridine ring
属性
分子式 |
C7H3ClF2N2O |
|---|---|
分子量 |
204.56 g/mol |
IUPAC 名称 |
2-chloro-5-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3ClF2N2O/c8-6-1-4(2-11)5(3-12-6)13-7(9)10/h1,3,7H |
InChI 键 |
ZGUURDYPNCTZCA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)OC(F)F)C#N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: The pyridine derivative undergoes chlorination to introduce the chloro group at the 2-position.
Nitrile Formation: The nitrile group is introduced by reacting the intermediate compound with a suitable cyanating agent.
Industrial Production Methods: Industrial production of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound, such as amines.
Hydrolysis Products: Carboxylic acids or amides derived from the nitrile group.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, difluoromethoxy, and nitrile groups can influence its binding affinity and specificity.
相似化合物的比较
- 2-Chloro-5-(difluoromethoxy)pyrimidine
- 2-Chloro-5-(difluoromethoxy)benzyl bromide
- 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Comparison:
- Structural Differences: While these compounds share the difluoromethoxy and chloro groups, they differ in the position of these groups and the presence of other functional groups.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific structure and properties. For example, 2-Chloro-5-(difluoromethoxy)pyrimidine may be more suitable for certain pharmaceutical applications, while 2-Chloro-5-(difluoromethoxy)benzyl bromide may be used in different synthetic routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


